molecular formula C18H15F2N3O3S B4456834 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4456834
M. Wt: 391.4 g/mol
InChI Key: PWTFDGIVNPXGST-UHFFFAOYSA-N
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Description

This compound is a fluoroquinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:

  • Cyclopropyl group at position 1, which enhances bacterial target affinity by optimizing steric and electronic interactions with DNA gyrase .
  • 6,7-Difluoro substitutions, common in fluoroquinolones, which improve DNA gyrase/topoisomerase IV inhibition and cellular permeability .
  • 8-Methoxy group, which stabilizes the drug-enzyme complex and reduces resistance development .
  • C-3 carboxamide linked to a (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene moiety. This thiazole ring may enhance pharmacokinetic properties, such as solubility and bioavailability, compared to simpler carboxamide substituents .

Synthesis involves sequential reactions starting from 3-methoxy-2,4,5-trifluorobenzoic acid, including cyclopropane ring formation and thiazole coupling, with an overall yield of ~48% .

Properties

IUPAC Name

1-cyclopropyl-6,7-difluoro-8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c1-8-7-27-18(21-8)22-17(25)11-6-23(9-3-4-9)14-10(15(11)24)5-12(19)13(20)16(14)26-2/h5-7,9H,3-4H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFDGIVNPXGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves several steps. The starting material is typically a quinoline derivative, which undergoes cyclopropylation, fluorination, and methoxylation reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, similar to other quinolone antibiotics .
    • Case studies indicate that derivatives of this compound have been effective against Gram-positive and Gram-negative bacteria, making it a candidate for treating various infections.
  • Anticancer Potential :
    • Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The thiazole moiety in this compound may enhance its efficacy against specific cancer types .
    • In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases .
    • This application is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntibacterialInhibition of DNA gyrase and topoisomerase IV ,
AnticancerInduction of apoptosis; inhibition of cell proliferation ,
Anti-inflammatoryModulation of inflammatory pathways ,

Case Studies

  • Antibacterial Efficacy :
    • A study published in the Journal of Antibiotics demonstrated that derivatives of the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to existing treatments .
  • Cancer Research :
    • In a series of experiments detailed in Cancer Letters, researchers found that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways .
  • Inflammation Studies :
    • A recent paper in Inflammatory Bowel Diseases reported that the compound reduced inflammatory markers in animal models of colitis, suggesting its potential utility in treating inflammatory bowel diseases .

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoroquinolones and related heterocyclic carboxamides exhibit structural diversity that directly impacts their biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents C-3 Group Biological Activity (vs. Target Compound) Synthesis Yield
Target Compound 4-Oxo-quinoline 1-Cyclopropyl, 6,7-F₂, 8-OMe, thiazole Thiazole carboxamide High predicted antibacterial activity ~48%
Carbohydrazide Derivatives 4-Oxo-quinoline 1-Cyclopropyl, 6,7-F₂, 8-OMe Carbohydrazide Reduced activity (MIC >50 µg/mL) 45–70%
Ethyl Carboxylate Analog 4-Oxo-quinoline 1-Cyclopropyl, 6,7-F₂, 8-Me Ethyl carboxylate Activity not reported 48%
Benzothiazole Carboxamides Benzothiazole-thiazolidinone Varied phenyl groups (e.g., 4-Cl, 2,6-F₂) Benzothiazole carboxamide Antibacterial activity unspecified 37–70%
Pentyl-Aryl Carboxamides 4-Oxo-quinoline 1-Pentyl, varied aryl groups Aryl carboxamide Moderate activity (MIC ~10 µg/mL) 50–60%

Key Findings :

C-3 Substituent Critical for Activity :

  • Replacement of the carboxylic acid or carboxamide group (e.g., with carbohydrazide or ethyl ester) significantly reduces antibacterial potency . The thiazole carboxamide in the target compound likely mimics the carboxylate’s interaction with Mg²⁺ in the DNA gyrase-binding pocket, preserving activity .

Role of Fluorine and Methoxy Groups: The 6,7-difluoro and 8-methoxy substituents are conserved in high-activity fluoroquinolones. These groups enhance DNA gyrase binding and reduce efflux pump-mediated resistance .

Thiazole vs. Other Heterocycles: The (2Z)-4-methyl-thiazole group in the target compound may offer superior metabolic stability compared to benzothiazole-thiazolidinone hybrids or aryl carboxamides , which are prone to oxidative degradation.

Synthetic Accessibility :

  • The target compound’s synthesis yield (~48%) is comparable to analogs like the ethyl carboxylate derivative (48%) but lower than some benzothiazole carboxamides (up to 70%) .

Biological Activity

1-Cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Molecular Information :

  • CAS Number : 112811-72-0
  • Molecular Formula : C14H11F2N3O4S
  • Molecular Weight : 295.24 g/mol

The compound exhibits significant inhibitory activity against mammalian topoisomerase II and bacterial DNA gyrase. Topoisomerases are essential enzymes that manage DNA supercoiling during replication and transcription. Inhibition of these enzymes can lead to cytotoxic effects in rapidly dividing cells.

Inhibition Studies

In a study assessing the inhibition of mammalian topoisomerase II using HeLa cell extracts, the compound demonstrated an effective concentration (EC50) of 7.6 µM. This was notably less potent than the standard drug VP-16 (etoposide), which had an EC50 of 0.81 µM .

Antitumor Activity

The compound has shown promising antitumor activity across various cancer cell lines. The presence of the thiazole moiety is critical for enhancing cytotoxicity. Research indicates that modifications to the structure can significantly affect the biological activity:

CompoundIC50 (µg/mL)Target
11.61 ± 1.92Antitumor
21.98 ± 1.22Antitumor

The structure–activity relationship (SAR) studies suggest that substituents on the thiazole ring and phenyl groups play a crucial role in enhancing cytotoxic effects against cancer cells .

Antibacterial Activity

Additionally, derivatives of this compound have been evaluated for their antibacterial properties. A study on related quinoline derivatives highlighted their effectiveness against various bacterial strains, indicating potential as antibiotic agents .

Case Studies

  • Topoisomerase Inhibition : A study investigated the interaction of the compound with topoisomerase II and its effects on DNA cleavage. The results indicated that modifications at specific positions could enhance or reduce inhibitory activity, underscoring the importance of structural optimization in drug design .
  • Anticancer Efficacy : In vitro tests on multiple cancer cell lines revealed that compounds with similar frameworks exhibited significant growth inhibition, suggesting that this class of compounds could be developed into effective anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

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